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molecular formula C10H12O4 B1607413 3-Methoxy-4-(methoxymethoxy)benzaldehyde CAS No. 5533-00-6

3-Methoxy-4-(methoxymethoxy)benzaldehyde

Cat. No. B1607413
M. Wt: 196.2 g/mol
InChI Key: QWQRYWWOQOUPQQ-UHFFFAOYSA-N
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Patent
US05106871

Procedure details

In 320 ml of dimethylformamide was dissolved 3.2 g of vaniline, and 44.8 g of N,N-diisopropylethylamine was added to the solution and the mixture was stirred. The liquid mixture was cooled to 0° C. and 18.1 ml of chloromethyl methyl ether was added to the liquid mixture. The temperature was elevated to room temperature and the mixture was stirred for 5 hours. After the reaction, a large quantity of water was added to the reaction mixture, and the mixture was extracted with diethyl ether and the solvent was removed from the extract by distillation. The obtained residue was allowed to stand under ice cooling, and the obtained solid was washed with petroleum ether and recovered by filtration to obtain 34.0 g (yield=83%) of intended 3-methoxy-4-methoxymethoxybenzaldehyde.
Quantity
18.1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Three
Quantity
44.8 g
Type
reactant
Reaction Step Three
Quantity
320 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH:9]=[O:10])[CH:6]=[CH:5][C:4]=1[OH:11].C(N(CC)C(C)C)(C)C.[CH3:21][O:22][CH2:23]Cl.O>CN(C)C=O>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH:6]=[CH:5][C:4]=1[O:11][CH2:21][O:22][CH3:23])[CH:9]=[O:10]

Inputs

Step One
Name
Quantity
18.1 mL
Type
reactant
Smiles
COCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
3.2 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)C=O)O
Name
Quantity
44.8 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
320 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the solution
CUSTOM
Type
CUSTOM
Details
was elevated to room temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
After the reaction
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
the solvent was removed from the
EXTRACTION
Type
EXTRACTION
Details
extract by distillation
WASH
Type
WASH
Details
the obtained solid was washed with petroleum ether
FILTRATION
Type
FILTRATION
Details
recovered by filtration

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=O)C=CC1OCOC
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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